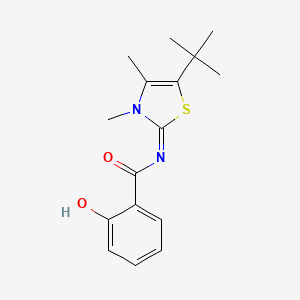

![molecular formula C13H18ClNO B5654683 1-[2-(4-chlorophenoxy)ethyl]piperidine CAS No. 92105-39-0](/img/structure/B5654683.png)

1-[2-(4-chlorophenoxy)ethyl]piperidine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-[2-(4-chlorophenoxy)ethyl]piperidine often involves specific condensation reactions, such as Knoevenagel condensation, involving various catalysts and conditions to achieve the desired structure. For instance, a related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized using 4-chlorobenzaldehyde and ethyl acetoacetate with piperidine as a catalyst under reflux conditions, highlighting the role of piperidine in synthesis processes (Kumar et al., 2016).

Molecular Structure Analysis

Molecular structure analysis involves X-ray diffraction studies to determine the conformation and geometry of the compound. The piperidine ring, a common motif in these structures, often adopts a chair conformation, indicating stability and flexibility in its molecular framework. Crystallographic data for related compounds reveal intricate details about bond lengths, angles, and conformation, contributing to our understanding of how structural features influence physical and chemical properties (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-[2-(4-chlorophenoxy)ethyl]piperidine derivatives include substitution reactions, cyclization, and interactions with various reagents leading to the formation of new compounds with diverse functionalities. These reactions are crucial for exploring the chemical properties and potential applications of the compound. For example, the reaction of N-(4-chlorophenyl)-β-alanine with piperidine resulted in various derivatives, showcasing the compound's versatility in chemical synthesis (Anusevičius et al., 2014).

Physical Properties Analysis

The physical properties of 1-[2-(4-chlorophenoxy)ethyl]piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Thermogravimetric analysis and other techniques are used to study these properties, providing insights into the compound's behavior under different conditions. The thermal stability of similar compounds has been explored, indicating a stable structure within a specific temperature range (Karthik et al., 2021).

Scientific Research Applications

Antibacterial Properties

- Acetamide derivatives of piperidine : Research on acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which include a compound structurally similar to 1-[2-(4-chlorophenoxy)ethyl]piperidine, demonstrated antibacterial properties. The study synthesized various compounds and evaluated their effectiveness against bacterial strains such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus. One compound showed significant inhibitory effects against these bacteria (Iqbal et al., 2017).

Synthesis and Molecular Studies

Synthesis of piperidine derivatives : Another research focused on synthesizing derivatives of piperidine for various applications, including pharmaceutical intermediates. The study involved creating compounds through processes like amidation and Friedel-Crafts acylation (Zheng Rui, 2010).

Structure and antimicrobial activity : A study on the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, utilizing piperidine in the reaction process, included analyzing its molecular structure and assessing its antimicrobial activities (Kumar et al., 2016).

Anticancer Potential

- Anticancer agent evaluation : Piperidine-4-carboxylic acid ethyl ester and its 1,3,4-oxadiazole hybrids were synthesized and evaluated for their potential as anticancer agents. Some compounds showed promising results against various cancer cell lines (Rehman et al., 2018).

Antimicrobial Activities

- Study on thiazin-imino hydrochloride : Research into (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate antimicrobial activities against strains like Escherichia coli and Staphylococcus aureus (Ovonramwen et al., 2019).

Polymer Synthesis

- Copolymers with Styrene : Piperidine compounds were used in synthesizing copolymers with styrene, showing applications in material science. The study explored the properties and decomposition behavior of these copolymers (Kharas et al., 2013).

properties

IUPAC Name |

1-[2-(4-chlorophenoxy)ethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSBIKCKBHFSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353870 | |

| Record name | Piperidine, 1-[2-(4-chlorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92105-39-0 | |

| Record name | Piperidine, 1-[2-(4-chlorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)

![4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)

![{(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654636.png)

![(4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5654651.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine](/img/structure/B5654653.png)

![2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5654657.png)

![(3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5654673.png)

![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)

![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)

![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654710.png)